N-Isovalerylglutamic acid
Übersicht
Beschreibung
N-Isovalerylglutamic acid belongs to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
N-Isovalerylglutamic acid is a product of the N-acetylglutamate synthase (NAGS, EC 2.3.1.1), which catalyzes the reaction between isovaleryl-CoA and glutamate . N-isovalerylglycine, and N-isovalerylglutamic acid are well-established diagnostic indicators of the disorder, and ranked highest among the 11 selected metabolites .Molecular Structure Analysis
The molecular formula of N-Isovalerylglutamic acid is C10H17NO5 . It has an average mass of 231.246 Da and a monoisotopic mass of 231.110672 Da .Chemical Reactions Analysis
N-Isovalerylglutamic acid is involved in the metabolic pathway of isovaleric acidemia (IVA), a severe and potentially life-threatening disease in affected neonates . The metabolite profiles derived from urine samples of untreated and treated IVA patients as well as of obligate heterozygotes have been evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Isovalerylglutamic acid include a density of 1.2±0.1 g/cm3, boiling point of 484.8±35.0 °C at 760 mmHg, vapour pressure of 0.0±2.6 mmHg at 25°C, enthalpy of vaporization of 82.2±6.0 kJ/mol, flash point of 247.0±25.9 °C, index of refraction of 1.493, molar refractivity of 55.0±0.3 cm3, and molar volume of 189.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Diagnostic Biomarker for Isovaleric Acidemia
N-Isovalerylglutamic acid is a well-established diagnostic indicator of a disorder called Isovaleric Acidemia (IVA) . IVA is an autosomal recessive genetic disorder of the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism . The presence of N-Isovalerylglutamic acid in urine samples can help in the diagnosis of this disorder .
Indicator of Treatment Effectiveness for IVA
The levels of N-Isovalerylglutamic acid in urine samples can also reflect the effectiveness of treatment for IVA . Changes in the concentration of this metabolite can indicate how well the body is responding to the treatment.
Metabolite Profiling in Metabolomics Studies
N-Isovalerylglutamic acid is one of the metabolites that can be profiled in metabolomics studies . These studies aim to measure the levels of various metabolites in biological samples, which can provide insights into the metabolic state of an organism.
Understanding Metabolic Patterns in IVA
The analysis of N-Isovalerylglutamic acid and other metabolites can help in understanding the metabolic patterns in IVA patients . This can provide valuable information about the disease progression and response to treatment.
Research into New Metabolites in IVA
The presence of N-Isovalerylglutamic acid in urine samples of IVA patients can lead to the discovery of new metabolites associated with the disorder . This can contribute to a better understanding of the biochemical abnormalities in IVA.
Indicator of Ketosis in IVA
N-Isovalerylglutamic acid has been identified as an indicator of ketosis in IVA . Ketosis is a metabolic state where the body starts breaking down fat at a faster rate, producing ketones as a by-product.
Wirkmechanismus
Target of Action
N-Isovalerylglutamic acid, also known as (2S)-2-(3-methylbutanoylamino)pentanedioic acid, is a metabolite associated with isovaleric acidemia . The primary target of this compound is the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism .
Mode of Action
The compound is a product of abnormal amino acid conjugation, which occurs in the condition of isovaleric acidemia It is known that the compound is a result of the body’s detoxification mechanism, where isovaleryl-coa conjugates with glycine .
Biochemical Pathways
Isovaleric acidemia is characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to an accumulation of isovaleryl-CoA in tissues . This accumulation triggers the body’s detoxification mechanisms, resulting in the formation of N-Isovalerylglutamic acid . The compound is part of the metabolic profile of isovaleric acidemia, which also includes other metabolites such as 3- and 4-hydroxyisovaleric acid, methylsuccinic acid, and isovalerylglycine .
Pharmacokinetics
It is known that the compound is excreted in the urine of patients with isovaleric acidemia . The presence of N-Isovalerylglutamic acid in urine is used as a diagnostic indicator for the disorder .
Result of Action
The formation of N-Isovalerylglutamic acid is a result of the body’s attempt to detoxify the accumulated isovaleryl-CoA in tissues . This detoxification process helps to mitigate the effects of isovaleric acidemia.
Action Environment
The action of N-Isovalerylglutamic acid is influenced by the metabolic environment in the body. Factors such as diet, particularly a high carbohydrate and low protein diet, can affect the formation and excretion of this compound
Zukünftige Richtungen
The limitations of currently available treatments for conditions like isovaleric acidemia, which involve metabolites like N-Isovalerylglutamic acid, underscore the need for more specific treatment regimens . The detection of informative metabolites in even very low concentrations in all three experimental groups highlights the potential advantage of the holistic mode of analysis of inherited metabolic diseases in a metabolomics investigation .
Eigenschaften
IUPAC Name |
(2S)-2-(3-methylbutanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIJONZMYVLAW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230106 | |
Record name | N-Isovalerylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Isovalerylglutamic acid | |
CAS RN |
80154-63-8 | |
Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isovalerylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isovalerylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovalerylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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